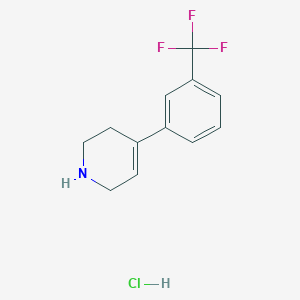
4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
The compound seems to be a derivative of trifluoromethylphenyl compounds . Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for “4-(3-(Trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride” were not found, trifluoromethylpyridines, which might be structurally similar, are synthesized through various methods including one-step reduction and functionalization of graphene oxide . Another method involves a cascade process combining the Heck cross-coupling step with subsequent carbon–carbon double bond hydrogenation .Scientific Research Applications
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms, including trifluoromethyl groups, has significantly impacted pharmaceutical research. In the past two decades, several FDA-approved drugs have featured the TFM group as a pharmacophore . Researchers explore the potential of this compound for various diseases and disorders. Its synthesis and optimization could lead to novel drug candidates.
Antidepressant Properties
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), contains a trifluoromethyl group. It is widely used as an antidepressant to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder . Investigating the antidepressant effects of related compounds could be valuable.
Agrochemicals and Crop Protection
Fluorine-containing compounds play a crucial role in agrochemicals. Researchers have explored the use of trifluoromethyl-substituted pyridines as active ingredients in pesticides and herbicides . Investigating the efficacy and safety of this compound in crop protection is essential.
Fluorescent Sensors and Probes
4-(Trifluoromethyl)phenyl isocyanate has been utilized in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors . These sensors can detect specific analytes or ions. Further research could explore its applications in environmental monitoring or biological assays.
Electrochemical Materials
Phthalocyanines functionalized with 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups have been studied for their spectroelectrochemical properties . These materials could find applications in sensors, catalysis, or energy storage devices.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit various pharmacological activities .
Mode of Action
It’s worth noting that the trifluoromethyl group is often involved in the formation of carbon-carbon bonds in suzuki–miyaura cross-coupling reactions . This process involves the interaction of the trifluoromethyl group with a metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which could potentially influence their bioavailability .
Result of Action
Some trifluoromethyl-containing compounds have been found to exhibit analgesic effects .
Action Environment
It’s worth noting that the stability and reactivity of trifluoromethyl-containing compounds can be influenced by factors such as temperature and ph .
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N.ClH/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9;/h1-4,8,16H,5-7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFISGALWPADNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

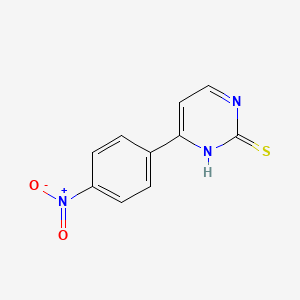
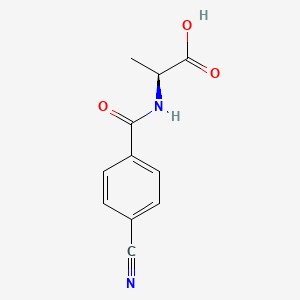
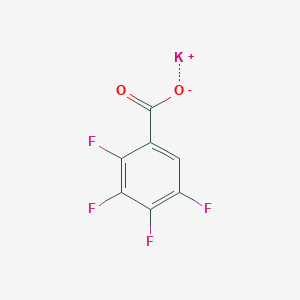
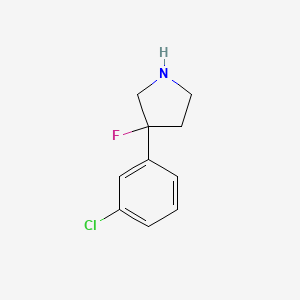
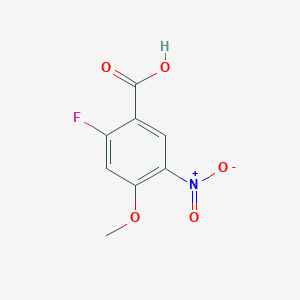


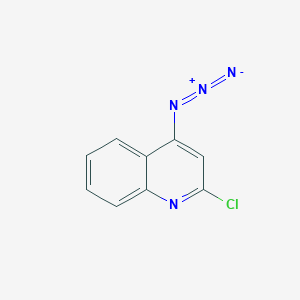

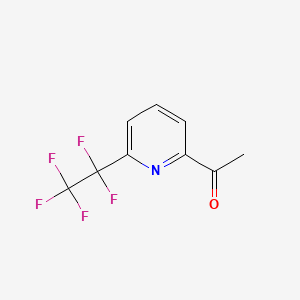

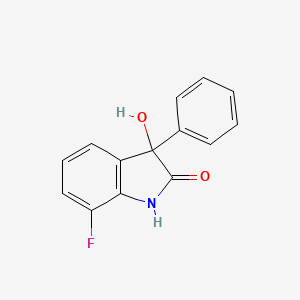
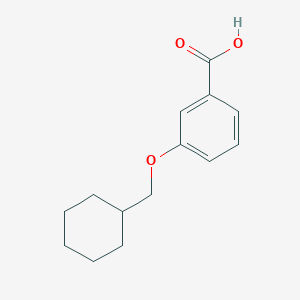
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)